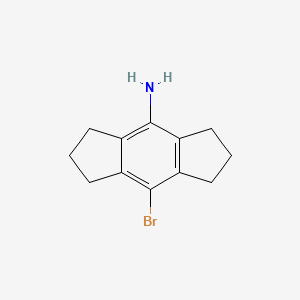![molecular formula C9H16ClNO2 B6160192 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic acid hydrochloride CAS No. 66087-81-8](/img/no-structure.png)
2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic acid hydrochloride” is a chemical compound that contains a five-membered pyrrolidine ring . This ring is a nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of compounds containing the pyrrolidine ring can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . The second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic acid hydrochloride” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is non-planar, which allows for increased three-dimensional coverage . The compound also contains an ethenyl group and an acetic acid group .Chemical Reactions Analysis
The pyrrolidine ring in the compound can undergo various chemical reactions . These reactions can involve the ring itself or the functional groups attached to it . The type of reaction and the products formed can depend on the reaction conditions and the reagents used .Orientations Futures
The pyrrolidine ring, a key component of “2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic acid hydrochloride”, is a versatile scaffold for the development of novel biologically active compounds . Future research could explore new synthetic strategies, investigate the influence of steric factors on biological activity, and design new pyrrolidine compounds with different biological profiles .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic acid hydrochloride involves the reaction of ethenylpiperidine with acetic anhydride followed by hydrolysis and acidification to obtain the final product.", "Starting Materials": [ "Ethenylpiperidine", "Acetic anhydride", "Water", "Hydrochloric acid" ], "Reaction": [ "Step 1: Ethenylpiperidine is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic anhydride.", "Step 2: The resulting product is then hydrolyzed with water to form 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic acid.", "Step 3: The final product is obtained by acidifying the solution with hydrochloric acid to form 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic acid hydrochloride." ] } | |
Numéro CAS |
66087-81-8 |
Formule moléculaire |
C9H16ClNO2 |
Poids moléculaire |
205.7 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



